molecular formula C19H14N6O3S B4932317 2-{(E)-1-[3-methoxy-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

2-{(E)-1-[3-methoxy-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one

Cat. No.: B4932317
M. Wt: 406.4 g/mol
InChI Key: ZGKJHKWLJZRVJA-CXUHLZMHSA-N
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Description

2-{(E)-1-[3-methoxy-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a thiazolo[3,2-a][1,3]benzimidazole core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-1-[3-methoxy-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzimidazoles and thiazoles, which undergo condensation reactions under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Various substitution reactions can introduce new functional groups, enhancing its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

Industry

Industrially, it may be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazolo[3,2-a][1,3]benzimidazole core allows it to bind effectively to these targets, modulating their activity and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a][1,3]benzimidazole derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Thiazole derivatives: Often used in pharmaceuticals for their antimicrobial properties.

Uniqueness

What sets 2-{(E)-1-[3-methoxy-4-(1H-1,2,3,4-tetraazol-5-ylmethoxy)phenyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one apart is the specific arrangement of functional groups, which may confer unique reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(2E)-2-[[3-methoxy-4-(2H-tetrazol-5-ylmethoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O3S/c1-27-15-8-11(6-7-14(15)28-10-17-21-23-24-22-17)9-16-18(26)25-13-5-3-2-4-12(13)20-19(25)29-16/h2-9H,10H2,1H3,(H,21,22,23,24)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKJHKWLJZRVJA-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=NNN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OCC5=NNN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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